1,2-Di(1H-tetrazol-1-yl)ethane
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Overview
Description
1,2-Di(1H-tetrazol-1-yl)ethane is a compound that features two tetrazole rings connected by an ethane bridge. Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The presence of two tetrazole rings in this compound makes it a compound of interest in various fields, including materials science and energetic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Di(1H-tetrazol-1-yl)ethane can be synthesized using readily available starting materials. One common method involves the reaction of glyoxal with sodium azide to form the tetrazole rings. The reaction typically proceeds under mild conditions and can be catalyzed by various Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Di(1H-tetrazol-1-yl)ethane undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the tetrazole rings, leading to different derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as nitric acid and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include dioximes, reduced tetrazole derivatives, and substituted tetrazole compounds. These products have applications in various fields, including energetic materials and pharmaceuticals .
Scientific Research Applications
1,2-Di(1H-tetrazol-1-yl)ethane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-Di(1H-tetrazol-1-yl)ethane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with unique properties. The tetrazole rings can interact with molecular targets through hydrogen bonding, coordination with metal ions, and other interactions. These interactions can influence the compound’s reactivity and stability, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2-Di(1H-tetrazol-1-yl)ethane include:
1,2-Bis(1H-tetrazol-5-yl)ethane: Another compound with two tetrazole rings, but with different substitution patterns.
N,N-Bis(1H-tetrazol-5-yl)amine: A compound with two tetrazole rings connected by an amine group.
5,5’-Bis(tetrazolyl)hydrazine: A compound with two tetrazole rings connected by a hydrazine group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an ethane bridge connecting the tetrazole rings. This structure imparts distinct properties, such as high thermal stability and energetic performance, making it suitable for applications in high-energy-density materials .
Properties
Molecular Formula |
C4H6N8 |
---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
1-[2-(tetrazol-1-yl)ethyl]tetrazole |
InChI |
InChI=1S/C4H6N8/c1(11-3-5-7-9-11)2-12-4-6-8-10-12/h3-4H,1-2H2 |
InChI Key |
RQMJADRWIKKLPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=NN1CCN2C=NN=N2 |
Origin of Product |
United States |
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